molecular formula C15H8Cl2N4 B2645336 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-17-9

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Numéro de catalogue: B2645336
Numéro CAS: 129177-17-9
Poids moléculaire: 315.16
Clé InChI: CMXOWRQBNSMONV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is part of the quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzylamine with hydrazine hydrate to form the intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often include refluxing in ethanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline lies in its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of several [1,2,4]triazolo[4,3-c]quinazoline derivatives against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicated that these compounds possess significant cytotoxic activity with IC50 values ranging from 2.44 to 9.43 μM, highlighting their potential as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II). This dual action not only disrupts DNA replication but also induces apoptosis in cancer cells .

Topoisomerase Inhibition

The ability of this compound to inhibit topoisomerase II makes it a valuable candidate for drug development:

  • Inhibitory Activity : Compounds derived from this class have been shown to act as effective inhibitors of Topo II enzymes. This inhibition is crucial for the development of new chemotherapeutic agents aimed at treating various malignancies .
  • Binding Affinity : The binding affinity of these compounds to DNA is enhanced by specific substitutions on the quinazoline core. For example, the incorporation of trifluoromethyl groups has been noted to improve binding interactions and overall activity against cancer cells .

Anticonvulsant Properties

Emerging research suggests that derivatives of this compound may also possess anticonvulsant properties:

  • Pharmacological Studies : Some derivatives have demonstrated efficacy as antagonists at adenosine receptors and have shown potential in reducing seizure activity in experimental models. This opens avenues for further investigation into their use as antiepileptic drugs .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy and safety profiles of these compounds:

  • Modification Effects : Various modifications to the triazoloquinazoline structure have been explored to enhance biological activity. For instance, changes in halogen substituents or the addition of functional groups can significantly affect cytotoxicity and selectivity towards cancer cells .

Summary Table of Key Findings

ApplicationFindingsReferences
Anticancer ActivitySignificant cytotoxicity against HCT-116 and HepG-2 cell lines ,
Topoisomerase InhibitionEffective inhibitors of Topo II with improved binding affinity ,
Anticonvulsant PropertiesPotential efficacy as adenosine receptor antagonists
Structure-Activity RelationshipModifications enhance biological activity ,

Mécanisme D'action

The mechanism of action of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with DNA and topoisomerase II. The compound intercalates into DNA, causing structural changes that inhibit the enzyme’s ability to manage DNA topology during replication. This leads to DNA damage and apoptosis in cancer cells . Additionally, it can modulate the expression of apoptosis-related proteins such as BAX and Bcl-2 .

Activité Biologique

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The compound's structure allows for interactions with DNA and topoisomerase II (Topo II), which are crucial for its anticancer properties.

  • Molecular Formula : C15H8Cl2N4
  • Molecular Weight : 315.16 g/mol
  • CAS Number : 129177-17-9

Anticancer Properties

Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated a series of these compounds against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines. The results showed that certain derivatives had IC50 values ranging from 2.44 to 9.43 μM, indicating potent cytotoxic effects .

Table 1: Cytotoxic Activity of Selected Triazoloquinazoline Derivatives

CompoundIC50 (μM) - HCT-116IC50 (μM) - HepG2
Compound 162.446.29
Compound 175.677.12
Compound 188.908.45
Compound 199.439.00

The study suggests that the substitution patterns on the triazoloquinazoline scaffold significantly influence its biological activity, with certain groups enhancing binding affinity to DNA and improving cytotoxic effects.

The mechanism by which these compounds exert their anticancer effects is primarily through DNA intercalation and inhibition of Topo II activity. The intercalation disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells . Furthermore, the presence of halogenated phenyl groups appears to enhance lipophilicity, facilitating cell membrane permeability and increasing overall bioactivity.

Case Studies

  • Study on Topo II Inhibition : A recent investigation demonstrated that specific triazoloquinazoline derivatives function as effective Topo II inhibitors. The study involved molecular docking simulations alongside in vitro assays, confirming that these compounds bind effectively to the enzyme and inhibit its activity .
  • Cytotoxicity Evaluation : Another study assessed various quinazoline derivatives for their cytotoxic effects across multiple cancer cell lines, including MCF-7 (breast cancer). The findings indicated that modifications in the triazoloquinazoline structure could lead to enhanced cytotoxicity .

Propriétés

IUPAC Name

3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-9-5-6-10(12(17)7-9)14-19-20-15-11-3-1-2-4-13(11)18-8-21(14)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXOWRQBNSMONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.